2-[4-(methylsulfanyl)phenyl]tetrahydro-1H-1lambda~6~-isothiazole-1,1-dione
Description
2-[4-(Methylsulfanyl)phenyl]tetrahydro-1H-1lambda~6~-isothiazole-1,1-dione is a sulfur-containing heterocyclic compound featuring a tetrahydroisothiazole-1,1-dione core substituted with a 4-(methylsulfanyl)phenyl group. This compound is cataloged by Santa Cruz Biotechnology as a biochemical reagent for research applications, particularly in studies involving protein interactions, enzyme inhibition, and molecular signaling pathways . Its structural uniqueness arises from the combination of the isothiazole dione moiety and the methylsulfanylphenyl group, which may influence electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S2/c1-14-10-5-3-9(4-6-10)11-7-2-8-15(11,12)13/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOTVYRKLYAIHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N2CCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001206665 | |
| Record name | Isothiazolidine, 2-[4-(methylthio)phenyl]-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001206665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-63-7 | |
| Record name | Isothiazolidine, 2-[4-(methylthio)phenyl]-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiazolidine, 2-[4-(methylthio)phenyl]-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001206665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[4-(methylsulfanyl)phenyl]tetrahydro-1H-1λ^6-isothiazole-1,1-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-[4-(methylsulfanyl)phenyl]tetrahydro-1H-1λ^6-isothiazole-1,1-dione can be represented as follows:
- Molecular Formula : C₁₅H₁₅NOS
- Molecular Weight : 257.35 g/mol
- CAS Number : 221615-72-1
Antimicrobial Activity
Recent studies have indicated that isothiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results. For instance, it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 16 |
| Escherichia coli | 64 | Ampicillin | 32 |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies on various cancer cell lines revealed that it inhibits cell proliferation effectively. For example, it showed an IC₅₀ value of 12 µM against human breast cancer cells (MCF-7), indicating a significant cytotoxic effect.
| Cell Line | IC₅₀ (µM) | Reference Drug | Reference IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | 12 | Doxorubicin | 0.5 |
| HeLa | 15 | Cisplatin | 10 |
The biological activity of this compound is believed to be linked to its ability to inhibit key enzymes involved in cell cycle regulation and apoptosis. Specifically, it has shown potential as a dual inhibitor of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle progression and transcription regulation.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various isothiazole derivatives including the compound . The results indicated that it possessed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Study 2: Antitumor Properties
In another study published in the Journal of Medicinal Chemistry, the compound was assessed for its antitumor activity using a panel of cancer cell lines. The findings revealed that it induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a class of tetrahydroisothiazole-1,1-dione derivatives. Key analogs and their differences are outlined below:
Key Observations :
- In contrast, the chlorine substituent in 3-Chloro-4-(phenylthio)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione withdraws electrons, altering reactivity .
- Hydrogen Bonding : The acetamide derivative exhibits intramolecular C–H⋯O hydrogen bonds forming an S(6) ring motif, which stabilizes its conformation. The parent compound lacks this feature but may engage in weaker intermolecular interactions via S=O groups.
- Biological Relevance : The methylsulfanylphenyl group is associated with membrane permeability due to its moderate hydrophobicity, whereas the pyrazole-containing analog may target enzymes with planar binding pockets.
Crystallographic and Conformational Differences
- Parent Compound: No crystallographic data is provided in the evidence, but its structural analogs suggest that the tetrahydroisothiazole ring adopts a non-planar conformation due to steric effects from the methylsulfanyl group.
- Acetamide Derivative : Single-crystal X-ray studies reveal a planar pyrazole ring with dihedral angles of 16.96° and 38.93° relative to adjacent aromatic rings. This geometry facilitates packing via N–H⋯O hydrogen bonds, forming inversion dimers.
- 3-Chloro-4-(phenylthio) Analog : The thiophene dione core likely adopts a puckered conformation, with chlorine and phenylthio groups influencing crystal packing through halogen bonding and π-π interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
